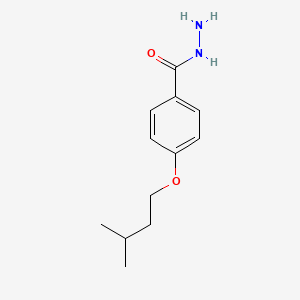

4-(Isopentyloxy)benzohydrazide

説明

Historical Context and Evolution of Hydrazide Research

The journey of hydrazide chemistry began in the late 19th century. The parent compound, hydrazine (B178648) (N₂H₄), was first isolated by Theodor Curtius in 1887. chemisgroup.us This discovery paved the way for the synthesis of the first organic hydrazides, namely those of formic and acetic acid, by 1895. koreascience.kr However, the therapeutic potential of this class of compounds was not realized until the mid-20th century with the introduction of isoniazid (B1672263) (isonicotinic acid hydrazide) as a potent anti-tuberculosis agent. koreascience.kr The success of isoniazid spurred further research, leading to the development of other notable hydrazide-containing drugs such as the monoamine oxidase inhibitors iproniazid (B1672159) and nialamide, which found use as antidepressants. koreascience.krresearchgate.net This era marked a significant shift, establishing hydrazides as a crucial class of compounds in medicinal chemistry.

Significance of the Benzohydrazide (B10538) Moiety in Contemporary Chemical Research

In modern chemical and medicinal research, the benzohydrazide moiety is recognized as a versatile and valuable structural motif. qau.edu.pk Its significance stems from the wide array of biological activities exhibited by its derivatives. Researchers have successfully synthesized and tested benzohydrazide compounds demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. researchgate.net The ability of the hydrazide group to act as a linker and its capacity to form stable complexes with metal ions also contribute to its broad utility. researchgate.net It is frequently used as a key intermediate in the synthesis of more complex heterocyclic systems and as a lead compound for the development of new therapeutic agents. qau.edu.pk

Specific Focus on 4-(Isopentyloxy)benzohydrazide within the Class

While the benzohydrazide class is well-explored, many specific derivatives remain under-investigated. One such compound is this compound.

Synthesis and Structure: The synthesis of this compound logically follows established procedures for 4-alkoxybenzohydrazides. A plausible synthetic route begins with 4-hydroxybenzoic acid. The phenolic hydroxyl group is first alkylated using an isopentyl halide (e.g., isopentyl bromide) under basic conditions to form the ether linkage, yielding ethyl 4-(isopentyloxy)benzoate. This ester is then reacted with hydrazine hydrate, typically under reflux in a solvent like ethanol, to produce the final this compound product via nucleophilic acyl substitution. researchgate.net

The structure features the core benzohydrazide moiety with an isopentyloxy group (-OCH₂(CH₂)₂CH(CH₃)₂) at the para-position of the phenyl ring. This substituent is expected to significantly increase the lipophilicity (fat-solubility) of the molecule compared to its parent compound, benzohydrazide, or its hydroxylated precursor, 4-hydroxybenzohydrazide.

Anticipated Properties and Research Potential: No specific research findings on the biological activity of this compound are extensively reported in publicly available literature, highlighting a clear research gap. However, based on structure-activity relationship (SAR) studies of related compounds, its properties can be hypothesized. Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, which may improve its bioavailability and intracellular access. This is a critical factor in the efficacy of many drugs, including antimicrobial and anticancer agents. For instance, in the development of inhibitors for enzymes like 12-lipoxygenase, modulating lipophilicity is a key optimization strategy. nih.gov Therefore, this compound presents an interesting candidate for screening against various biological targets where membrane permeability is advantageous.

Overview of Current Research Trends and Academic Gaps for Aromatic Hydrazides

Current research on aromatic hydrazides is vibrant and multifaceted. A major trend involves the synthesis of novel hydrazide-hydrazone derivatives and evaluating their therapeutic potential, particularly as antimicrobial and anticancer agents. researchgate.netnih.gov Studies have shown that specific substitutions on the aromatic ring can fine-tune the biological activity; for example, the presence of halogen or methoxy (B1213986) groups can influence antiproliferative effects. nih.gov Another active area is the development of hydrazide-based compounds as enzyme inhibitors, with recent work exploring their role as inhibitors of carbonic anhydrases, which are implicated in several diseases. unict.itunits.it

Despite this progress, significant academic gaps remain. As exemplified by this compound, a vast number of structurally simple derivatives have not been synthesized or biologically evaluated. There is a need for more systematic structure-activity relationship studies to understand how different substituents, particularly various alkoxy groups, affect the spectrum of activity. nih.govicm.edu.pl Furthermore, while many compounds show promising in vitro activity, there is a lack of extensive in vivo studies and investigations into their specific mechanisms of action. nih.gov Another identified gap is the exploration of combining the hydrazide moiety with other pharmacophores, such as sulfonamides, a research avenue that remains relatively rare in the literature. icm.edu.pl Addressing these gaps could unlock the full potential of the aromatic hydrazide scaffold in therapeutic development.

Compound Reference Table

| Compound Name | Chemical Structure |

| This compound | C₁₂H₁₈N₂O₂ |

| Benzohydrazide | C₇H₈N₂O |

| 4-Hydroxybenzohydrazide | C₇H₈N₂O₂ |

| Isoniazid | C₆H₇N₃O |

| Nialamide | C₁₆H₁₈N₄O₂ |

| Iproniazid | C₉H₁₃N₃O |

| 4-Hydroxybenzoic acid | C₇H₆O₃ |

| Hydrazine | H₄N₂ |

Research Data on Benzohydrazide Derivatives (Examples)

Classical and Established Synthetic Pathways to the Core Benzohydrazide Structure

Traditional methods for constructing the benzohydrazide core are characterized by their reliability and widespread use in organic synthesis. These pathways typically involve multi-step sequences that are well-documented in chemical literature.

The most common and standard method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.net This two-step approach is a cornerstone of benzohydrazide synthesis.

The general process begins with the esterification of the parent carboxylic acid, in this case, 4-(isopentyloxy)benzoic acid. This is typically achieved by reacting the acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid or thionyl chloride. nih.govnih.gov An alternative starting point is 4-hydroxybenzoic acid, which would first be esterified, followed by etherification to introduce the isopentyl group.

Once the intermediate ester, methyl or ethyl 4-(isopentyloxy)benzoate, is synthesized and purified, it undergoes hydrazinolysis. This step involves a nucleophilic acyl substitution reaction where the ester is treated with hydrazine hydrate (N₂H₄·H₂O), often under reflux conditions in an alcoholic solvent like ethanol. nih.govekb.egmdpi.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide or ethoxide) and the formation of the stable this compound. This procedure has been successfully applied to a wide range of substituted benzoic acids. nih.govnih.gov

Table 1: Representative Two-Step Synthesis of Benzohydrazides via Esterification-Hydrazinolysis This table provides illustrative examples of the classical two-step synthesis for various benzohydrazide compounds, demonstrating the general applicability of the method.

| Starting Carboxylic Acid | Esterification Conditions | Hydrazinolysis Conditions | Final Hydrazide Product | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Methanol, H₂SO₄ (cat.), heat | Hydrazine hydrate, boiling ethanol | 4-(Trifluoromethyl)benzohydrazide | nih.gov |

| 3-Hydroxybenzoic acid | Methanol, SOCl₂ | Hydrazine monohydrate | 3-Hydroxybenzoic acid hydrazide | nih.gov |

Direct Amidation and Related Condensation Reactions

Direct amidation offers a more atom-economical route to benzohydrazides by forming the amide bond directly from the carboxylic acid and hydrazine, thereby eliminating the need for the ester intermediate. However, this pathway presents the challenge of a competing acid-base reaction between the carboxylic acid and the basic hydrazine, which forms a non-reactive carboxylate salt. sciepub.com

To overcome this, various strategies have been developed to activate the carboxylic acid. These include the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or 1-hydroxybenzotriazole (HOBt), which are staples in peptide synthesis. sciepub.comsciepub.com While effective, these reagents are often not atom-economical and generate significant waste. sciepub.com

More recent advancements have focused on catalytic methods. For instance, the use of a catalytic amount of zinc chloride (ZnCl₂) has been reported to facilitate the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia being the only byproduct. rsc.org Similarly, boric acid has been employed as a catalyst for the direct amidation of carboxylic acids with amines, a principle that can be extended to hydrazine. sciepub.com These catalytic methods represent a significant improvement over stoichiometric activating agents, though they may require specific reaction conditions to be efficient.

Advanced Synthetic Strategies and Methodological Refinements

In response to the growing demand for faster, safer, and more environmentally friendly chemical processes, advanced synthetic strategies have been applied to the synthesis of benzohydrazides. These methods often lead to higher yields, shorter reaction times, and are amenable to high-throughput synthesis.

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized many organic transformations, including the synthesis of hydrazides.

Microwave-Assisted Synthesis relies on the principle of dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat efficiently and uniformly. This technique dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes. ijpsi.orgnih.gov Microwave-assisted synthesis of benzohydrazides has been successfully demonstrated both for the hydrazinolysis of esters and for the direct reaction of carboxylic acids with hydrazine, frequently in solvent-free conditions, which further enhances its green credentials. researchgate.netscispace.comresearchgate.net

Ultrasound-Mediated Synthesis , or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The process works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and yields. nih.govnih.gov The ultrasound-assisted synthesis of hydrazide derivatives has been shown to increase product yield significantly while drastically cutting reaction time. nih.govresearchgate.net For example, one study reported an increase in yield from 78% to 95% and a reduction in reaction time from 3 hours to 4 minutes compared to conventional heating. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Advanced Energy Methods for Hydrazide Synthesis This table compares the reaction time and yield for the synthesis of a hydrazide compound using conventional heating versus an ultrasound-mediated route, highlighting the efficiency of the advanced method.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 3 hours | 78% | nih.gov |

Green Chemistry Principles and Sustainable Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Many modern approaches to benzohydrazide synthesis align with these principles.

The use of microwave and ultrasound energy, as discussed previously, are prime examples of green chemistry as they significantly reduce energy consumption and often allow for solvent-free reactions. researchgate.netnih.gov A comparative study on the synthesis of benzoic hydrazide demonstrated the superiority of the microwave method over conventional heating across several green chemistry metrics. researchgate.net

Other green strategies include the use of environmentally benign and recyclable solvents, such as polyethylene glycol (PEG), which has been used as a reaction medium for synthesizing N-(quinolin-3-ylmethylene)benzohydrazide derivatives. researchgate.net Furthermore, mechanochemical methods, such as solvent-free grinding, have been employed for the condensation of hydrazides, offering a sustainable alternative that minimizes waste. mdpi.com

Table 3: Green Chemistry Metrics: Conventional vs. Microwave Synthesis of Benzoic Hydrazide This table presents a quantitative comparison based on established green chemistry metrics, showing the environmental advantages of microwave-assisted synthesis.

| Metric | Conventional Method (Process 1) | Microwave Method (Process 2) | Improvement | Reference |

|---|---|---|---|---|

| Overall Yield (%) | 77.0 | 90.0 | 13% Increase | researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360x Less Time | researchgate.net |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400x Less Energy | researchgate.net |

| E-Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase | researchgate.net |

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of related compounds for drug discovery and screening purposes. nih.gov This approach involves attaching a starting material to an insoluble polymer resin and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. ucsd.edu

For the creation of a library of this compound analogues, a potential solid-phase strategy could begin by immobilizing a precursor like 4-hydroxybenzoic acid onto a suitable resin (e.g., Rink amide resin). The synthesis would proceed with on-resin transformations:

Diversification of the alkoxy group: A library of different alcohols could be used in an etherification step to generate a variety of 4-(alkoxy)benzoic acid derivatives attached to the resin.

Hydrazide formation: The resin-bound carboxylic acid would then be converted to the hydrazide.

Cleavage: The final benzohydrazide analogues would be cleaved from the solid support for purification and screening.

This combinatorial approach allows for the systematic modification of different parts of the this compound scaffold, enabling the efficient exploration of structure-activity relationships within a library of compounds. nih.govmdpi.com

Structure

2D Structure

特性

IUPAC Name |

4-(3-methylbutoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(2)7-8-16-11-5-3-10(4-6-11)12(15)14-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKGYHIJLDOVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 4 Isopentyloxy Benzohydrazide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules.

Table 1: Predicted Geometric Parameters of a Representative 4-Alkoxybenzohydrazide from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (alkoxy) | 1.365 | - | - |

| O-C (aromatic) | 1.378 | - | - |

| C=O (carbonyl) | 1.231 | - | - |

| N-N | 1.389 | - | - |

| C-N | 1.345 | - | - |

| C-O-C | - | 118.2 | - |

| O=C-N | - | 122.5 | - |

| C-N-N | - | 119.7 | - |

| C-C-O-C | - | - | 179.5 |

| O=C-N-N | - | - | 178.9 |

Note: The data presented is illustrative and based on published calculations for structurally related 4-alkoxybenzohydrazides. Specific values for 4-(Isopentyloxy)benzohydrazide would require a dedicated computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability.

For 4-substituted benzohydrazides, the HOMO is typically localized over the benzoyl moiety, while the LUMO is distributed over the hydrazide group. The presence of an electron-donating group, such as an alkoxy group, at the 4-position generally increases the energy of the HOMO, which can influence the molecule's ability to donate electrons. Various quantum chemical descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies.

Table 2: Predicted Electronic Properties of a Representative 4-Alkoxybenzohydrazide

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

Note: These values are representative and derived from studies on similar benzohydrazide (B10538) structures. The actual values for this compound may vary.

Conformational Analysis and Molecular Dynamics Simulations

The isopentyloxy group in this compound introduces a degree of conformational flexibility. Conformational analysis is used to identify the most stable three-dimensional arrangements of the atoms in a molecule. Computational methods can predict the potential energy surface of the molecule, revealing low-energy, stable conformations. The flexibility of the isopentyloxy chain can influence how the molecule interacts with its environment and biological targets.

The surrounding solvent can significantly impact the conformation and dynamics of a molecule. Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments, such as water or ethanol. These simulations track the movements of atoms over time, providing insights into how solvent interactions affect the molecule's shape and flexibility. For instance, in a polar solvent, the molecule may adopt conformations that maximize favorable interactions with the solvent molecules.

Molecular Modeling of Ligand-Target Interactions (In Silico Approaches)

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a larger molecule, typically a protein or enzyme. In the context of drug discovery, molecular docking studies on benzohydrazide derivatives have been performed to investigate their potential as inhibitors of various enzymes. pensoft.net These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. While specific docking studies on this compound are not widely reported, research on similar benzohydrazides suggests that the benzohydrazide core often plays a crucial role in binding, while the substituent at the 4-position can influence binding affinity and selectivity. pensoft.net

Molecular Docking Studies with Enzyme Active Sites (e.g., Laccase, Urease, Xanthine Oxidase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Laccase: Laccases are multi-copper enzymes that have applications in various industrial and bioremediation processes. While molecular docking studies have been performed on various hydrazide-hydrazone derivatives to investigate their laccase inhibitory potential, specific docking studies focusing on this compound against laccase are not extensively detailed in the currently available literature. However, research on related phenolic hydrazide-hydrazones has shown that the benzoyl fragment is crucial for effective laccase inhibition, suggesting that the benzohydrazide core of the title compound is relevant for such interactions nih.gov.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key target in the treatment of infections caused by Helicobacter pylori. Computational docking is a critical tool for identifying and optimizing urease inhibitors ekb.egnih.gov. While the broader class of benzohydrazide derivatives has been investigated for urease inhibition, specific molecular docking data for this compound against urease is not prominently reported in the reviewed scientific literature. Docking studies on other inhibitors have identified key interactions with amino acid residues in the mobile flap of the enzyme's active site, which is crucial for inhibitory activity nih.govresearchgate.net.

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. It is a primary target for the treatment of gout and hyperuricemia nih.govresearchgate.net. Molecular modeling studies have been conducted on close structural analogs of this compound, specifically 4-(isopentyloxy)-3-nitrobenzamide derivatives nih.govbohrium.com. These studies provide significant insight into how the 4-(isopentyloxy)phenyl moiety binds within the XO active site. In one study, the optimized compound 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) , which shares the core 4-(isopentyloxy)benzoyl structure, was docked into the active site of bovine XO. The modeling revealed that the compound fits well within the active pocket, forming key interactions with surrounding amino acid residues nih.govbohrium.com.

Receptor Binding Profiling and Interaction Hotspots

The analysis of docking poses reveals specific interactions, or "hotspots," that are critical for ligand binding and affinity. For the structural analog 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) , molecular docking simulations identified several key interactions within the xanthine oxidase active site nih.govbohrium.com.

The binding mode analysis indicated that the compound is stabilized by a network of interactions:

Hydrogen Bonds: The nitro group and the amide linker are often involved in forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The isopentyloxy tail is positioned within a hydrophobic pocket, contributing significantly to the binding affinity. This interaction is crucial for anchoring the molecule correctly.

Pi-Pi Stacking: The benzene (B151609) ring of the benzamide core can form π-π stacking interactions with aromatic residues like Phenylalanine.

Molecular modeling of compound 6k showed strong interactions with critical amino acid residues within the active site of xanthine oxidase nih.gov. Key residues in the binding site of XO that are essential for the affinities of inhibitors include Asn768, Arg880, and Thr1010 rsc.org.

| Compound Moiety | Interacting Residue (XO) | Interaction Type |

|---|---|---|

| Isopentyloxy Tail | Hydrophobic Pocket Residues | Hydrophobic Interaction |

| Benzene Ring | Phenylalanine (e.g., Phe914, Phe1009) | π-π Stacking |

| Amide Linker / Nitro Group (Analog) | Arg880, Thr1010 | Hydrogen Bond |

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) are popular methods to estimate the free energy of binding of a ligand to a protein nih.govnih.gov. These methods are more accurate than standard docking scores and are used to refine and rank potential inhibitors researchgate.net.

The binding free energy (ΔG_bind) is typically calculated by considering the molecular mechanics energies, solvation free energies, and conformational entropy. The methods can decompose the total binding energy into contributions from different energy components, such as van der Waals forces, electrostatic interactions, and solvation energies frontiersin.orgidrblab.org.

While these methods are widely applied in drug discovery, specific MM-PBSA or MM-GBSA calculations for the binding of this compound to Laccase, Urease, or Xanthine Oxidase are not reported in the reviewed literature. The application of such methods would be a logical next step following initial docking studies to provide a more quantitative prediction of binding affinity and to better understand the driving forces of the interaction. Systematic investigations have shown that the performance of MM-PBSA and MM-GBSA can be influenced by factors like the force field used and the inclusion of entropy calculations idrblab.orgrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity ijcrt.org. For benzohydrazide derivatives, QSAR studies are valuable for understanding which structural features are most important for their activity, thereby guiding the design of more potent molecules ijcrt.orgderpharmachemica.comresearchgate.netderpharmachemica.comthepharmajournal.com.

Development of Predictive Models for Molecular Interactions

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with their measured biological activity.

For a series of benzohydrazide derivatives, a typical QSAR study involves:

Dataset Collection: A set of benzohydrazide analogs with experimentally determined activities (e.g., IC50 values) is compiled nih.gov.

Descriptor Calculation: Various physico-chemical, electronic, and structural descriptors are calculated for each molecule.

Model Building: The dataset is often divided into a training set, used to build the model, and a test set, used to validate its predictive power pnrjournal.com. Statistical techniques are applied to the training set to generate a QSAR equation.

Model Validation: The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics like the squared correlation coefficient (r²), cross-validated r² (q²), and predictive r² (pred_r²) pnrjournal.comrsc.org.

Studies on aryl benzoyl hydrazide derivatives and other related structures have successfully employed 2D-QSAR and 3D-QSAR modeling to generate statistically reliable predictive models for various biological activities frontiersin.orgderpharmachemica.com. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize favorable and unfavorable regions for activity around the molecular scaffold, offering direct insights for structural modification rsc.orgrsc.org.

Identification of Key Physico-Chemical Descriptors for Activity

Through QSAR modeling, specific molecular properties, or descriptors, can be identified as being critical for the biological activity of benzohydrazide derivatives. While a specific QSAR model for this compound was not found, studies on related compounds highlight the importance of several types of descriptors.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, Atomic charges | Governs electrostatic and hydrogen bonding interactions with the receptor. |

| Steric / Topological | Molecular weight, Molar refractivity, Shape indices | Relates to the size and shape of the molecule, ensuring a good fit in the binding pocket. |

| Thermodynamic | LogP (lipophilicity), Solvation energy | Affects the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target enzyme. |

| Quantum Chemical | HOMO/LUMO energies | Indicates the molecule's reactivity and ability to participate in charge-transfer interactions. |

For example, in many enzyme inhibitors, lipophilicity (LogP) is a key descriptor, as hydrophobic interactions are often a major driving force for binding. The isopentyloxy group in this compound would significantly contribute to its lipophilicity and steric profile, suggesting these would be important descriptors in any corresponding QSAR model.

Mechanistic Elucidation of 4 Isopentyloxy Benzohydrazide S Biological Activities in Vitro and Cellular Levels

Cellular Pathway Modulation and Molecular Target Elucidation (In Vitro Cell Line Studies)

No in vitro studies on cancer cell lines or other cell types to determine the effect of 4-(Isopentyloxy)benzohydrazide on cellular pathways have been published.

Investigation of Apoptosis Induction Pathways in Cancer Cell Lines

The potential for this compound to induce apoptosis in cancer cells has not been explored in the available literature. While other complex heterocyclic compounds incorporating hydrazide moieties have been shown to trigger apoptosis, these findings cannot be extrapolated to the specific compound . nih.govnih.gov

Modulation of Cell Proliferation and Cell Cycle Progression (In Vitro)

Similarly, there is no data from in vitro studies to suggest that this compound modulates cell proliferation or affects cell cycle progression.

Interference with Efflux Pump Mechanisms (e.g., AcrB efflux pump)

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health challenge, largely driven by the overexpression of efflux pumps that expel a wide array of antibiotics from the cell. The AcrAB-TolC system in Escherichia coli is a principal example of such a mechanism, belonging to the Resistance-Nodulation-Division (RND) family of transporters. This tripartite system actively exports various noxious compounds, contributing substantially to bacterial survival in the presence of antimicrobial agents. nih.gov

The core component of this system, AcrB, is a homotrimeric inner membrane protein responsible for recognizing and binding a diverse range of substrates and coupling their transport to the proton motive force. nih.gov The inhibition of AcrB is a promising strategy to counteract MDR and restore the efficacy of conventional antibiotics. Efflux Pump Inhibitors (EPIs) are small molecules designed to block this transport function.

While direct studies on this compound as an AcrB inhibitor are not extensively documented, research on structurally related compounds provides a basis for its potential mechanism. For instance, an in silico screening identified 4-isopentyloxy-2-naphthamide, a molecule sharing the isopentyloxy moiety, as a moderate inhibitor of the AcrB pump. nih.gov This suggests that the isopentyloxy group can be accommodated within the binding pockets of AcrB. EPIs can function competitively by binding to the same sites as antibiotic substrates or non-competitively by binding to other allosteric sites, inducing conformational changes that impair the pump's function. nih.gov The interference with the functional rotation mechanism of the AcrB trimer can effectively halt the peristaltic pump action required for drug extrusion.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of benzohydrazide (B10538) derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural motifs and substituent groups influence the compound's interactions with biological targets.

The benzohydrazide scaffold is a recognized pharmacophore, a molecular framework carrying the essential features responsible for a drug's biological activity. thepharmajournal.comderpharmachemica.com For this class of compounds, the core structure is often extended through the reaction of the hydrazide (-NH-NH2) group with an aldehyde or ketone, forming a hydrazone. The resulting hydrazide-hydrazone moiety, characterized by the azomethine group (-CO-NH-N=CH-), is considered a key pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. derpharmachemica.comresearchgate.netnih.gov

The activity of these compounds is not solely dependent on this core but is modulated by the nature of the substituents on both the benzoyl ring and the N'-benzylidene portion of the molecule.

The type and position of substituents on the aromatic ring of the benzohydrazide moiety play a critical role in determining the compound's biological efficacy. These substituents can influence molecular properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect target binding and cell permeability. nih.gov

Table 1: Influence of Aromatic Ring Substituents on the Biological Activity of Benzohydrazide Derivatives

| Substituent Group | Position on Ring | General Effect on Activity | Reference Example |

|---|---|---|---|

| Methoxy (B1213986) (-OCH3) | Para (4-) | Often enhances antimicrobial and anticancer activity. | (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide derpharmachemica.com |

| Chloro (-Cl) | Para (4-) | Can increase antimicrobial potency. | (E)-4-Chloro-N'-(4-chlorobenzylidene) benzohydrazide researchgate.net |

| Trifluoromethyl (-CF3) | Para (4-) | Acts as a lipophilic, electron-withdrawing group that can improve membrane permeability and metabolic stability. | 4-(Trifluoromethyl)benzohydrazide derivatives nih.gov |

This table is generated based on findings from related benzohydrazide compounds to illustrate general SAR principles.

The hydrazide functional group is a versatile handle for chemical modification, most commonly through condensation with various aldehydes and ketones to form N'-substituted hydrazones. orientjchem.org This substitution is a critical determinant of the compound's biological profile. The resulting N'-aryl- or N'-alkylidene moiety can profoundly influence the molecule's shape, size, and electronic properties, leading to altered binding affinities and specificities for biological targets.

The synthesis of diverse hydrazones from a single benzohydrazide starting material allows for the systematic exploration of the SAR. nih.gov For instance, the introduction of different substituted benzylidene groups has led to compounds with a wide range of activities, from antibacterial to anticancer. thepharmajournal.comresearchgate.net The formation of a hydrazone introduces an imine C=N bond, which can participate in hydrogen bonding and other non-covalent interactions within a target's active site.

Table 2: Effect of Hydrazide N-Substitution on the Activity of Benzohydrazide Derivatives

| N'-Substituent Type | Example Moiety | Impact on Biological Activity | Reference Example |

|---|---|---|---|

| Substituted Benzylidene | (4-chlorobenzylidene) | Often confers potent antimicrobial and anticancer properties. | N′-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazide thepharmajournal.com |

| Heterocyclic Aldehyde | (thiophen-2-ylmethylene) | Can introduce novel interactions and lead to significant antimicrobial and antioxidant activity. | (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide derpharmachemica.com |

| Fused Ring Systems | (2-oxo-1,2-dihydro-3H-indol-3-ylidene) | Can lead to highly potent anticancer agents. | N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides thepharmajournal.com |

This table illustrates how modifications at the hydrazide nitrogen, based on related compounds, can tune the biological activity.

Exploration of 4 Isopentyloxy Benzohydrazide in Non Biological and Advanced Chemical Applications

Metal Coordination Chemistry and Complex Formation

The study of 4-(Isopentyloxy)benzohydrazide in the realm of metal coordination chemistry reveals its versatile nature as a ligand. The inherent structural features of this molecule, specifically the hydrazide moiety, allow for effective chelation with a variety of metal ions. Research into its coordination behavior, including the synthesis, structural elucidation, and analysis of the spectroscopic and magnetic properties of its metal complexes, provides a comprehensive understanding of its potential in creating novel coordination compounds with tailored characteristics.

Chelation Properties and Ligand Behavior of Hydrazides

Hydrazides, including this compound, are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The chelation primarily occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amino group of the hydrazide moiety (-CONHNH₂). This bidentate coordination fashion results in the formation of stable five-membered chelate rings with metal ions.

The presence of the isopentyloxy group at the para position of the benzene (B151609) ring can influence the electronic properties of the ligand. This alkoxy group is an electron-donating group, which can increase the electron density on the hydrazide functional group, potentially enhancing its coordination ability and the stability of the resulting metal complexes. The keto-enol tautomerism often observed in hydrazide derivatives further diversifies their coordination modes, allowing them to act as either neutral or anionic ligands upon deprotonation.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios.

While specific crystal structures for complexes of this compound are not widely reported, studies on analogous benzohydrazide (B10538) derivatives provide insight into their probable structures. nih.govresearchgate.net Single-crystal X-ray diffraction studies on related compounds have confirmed the coordination of the hydrazide ligand to the metal center through the carbonyl oxygen and the amino nitrogen atoms. nih.gov The resulting complexes can adopt various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions. biomedgrid.combiomedgrid.com

Table 1: Representative Crystal Structure Data for a Related Benzohydrazide Metal Complex

| Parameter | Value |

|---|---|

| Compound | (Z)-4-amino-N-(1-(4-hydroxyphenyl)propylidene)benzohydrazide |

| Formula | C₁₆H₁₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This data is for a related compound and serves to illustrate typical structural parameters.

Spectroscopic and Magnetic Properties of Coordination Compounds

The formation of coordination compounds with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the C=O and N-H stretching vibrations are observed. Upon complexation, a shift in the C=O stretching frequency to a lower wavenumber is typically seen, indicating the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the N-H stretching vibrations can provide evidence of the involvement of the amino group in coordination. biomedgrid.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands in the visible region, which are absent in the spectrum of the free ligand, can be attributed to d-d electronic transitions of the metal ion. The position and intensity of these bands are indicative of the coordination geometry around the metal center. biomedgrid.com

Magnetic Susceptibility: Magnetic moment measurements are crucial for determining the electronic configuration and the number of unpaired electrons in the metal ion within the complex. This data helps in elucidating the geometry of the complex, for instance, distinguishing between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries. researchgate.netresearchgate.netlibretexts.org For example, paramagnetic behavior would be expected for complexes with unpaired electrons, while diamagnetism would be observed for complexes with all paired electrons. researchgate.netresearchgate.net

Role as Fluorescent Probes and Sensors in Analytical Chemistry

Benzohydrazide derivatives have shown significant promise as fluorescent probes for the detection of various metal ions. rsc.org The fluorescence properties of these molecules can be modulated upon coordination with a metal ion. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the fluorescence emission wavelength. nih.govrsc.orgnih.govresearchgate.net

The sensing mechanism often involves processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET). The specificity of the probe towards a particular metal ion is determined by the nature of the binding site and the electronic properties of the fluorophore. While specific studies on this compound as a fluorescent probe are limited, the general principles suggest its potential in this area. The isopentyloxy group could enhance the photophysical properties of the molecule, making it a more sensitive and selective sensor.

Potential in Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing both a reactive hydrazide group and a modifiable aromatic ring, makes it a valuable building block in polymer chemistry and material science. Its ability to be incorporated into polymer chains can impart specific functionalities and properties to the resulting materials.

Incorporation into Polymeric Scaffolds as Reactive Monomers

The hydrazide group is known to react with aldehydes and ketones to form acylhydrazone linkages. lumiprobe.com This reaction is dynamic and can be reversible under certain conditions, which is a key feature in the development of dynamic covalent polymers, also known as dynamers. nih.gov this compound can be used as a reactive monomer in condensation polymerization with dialdehydes or diketones to form polyacylhydrazones. nih.gov

These hydrazide-functionalized polymers can be designed to have various topologies, including linear, branched, or cross-linked networks. researchgate.netacs.orgrsc.orgresearchgate.net The presence of the isopentyloxy group can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. Furthermore, the reactive nature of the hydrazide group in the polymer backbone or as a side chain allows for post-polymerization modification, enabling the introduction of other functional groups or the cross-linking of polymer chains. rsc.orgresearchgate.net This versatility makes this compound a promising candidate for the synthesis of advanced polymeric materials with applications in areas such as self-healing materials, drug delivery systems, and responsive gels. acs.org The incorporation of such reactive monomers can be confirmed through spectroscopic methods like FTIR and NMR, which would show the characteristic signals of the newly formed acylhydrazone bonds and the persistence of the isopentyloxy group. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Cross-Linking Agent and Functional Polymer Synthesis

The hydrazide moiety (-CONHNH2) of this compound is the key to its utility as both a cross-linking agent and a monomer in the synthesis of functional polymers. This functional group can undergo a variety of chemical reactions, enabling the formation of robust polymer networks and the introduction of specific functionalities into polymer chains.

Cross-Linking Applications:

Hydrazide derivatives are known to be effective cross-linking agents, particularly for polymers containing carbonyl groups (aldehydes and ketones) and for epoxy resins. otsukac.co.jpyaruichem.com The reaction between a hydrazide and a carbonyl group forms a stable hydrazone linkage, while the reaction with an epoxy group involves the nucleophilic attack of the nitrogen atoms on the epoxide ring, leading to a durable cross-linked structure. yaruichem.comac-catalysts.com

This compound could potentially be employed as a latent curing agent for one-part epoxy systems. ac-catalysts.com In such formulations, the hydrazide would remain inert at room temperature and only react with the epoxy resin upon heating, offering excellent storage stability. yaruichem.com The resulting cross-linked network would benefit from the presence of the isopentyloxy group, which could enhance the flexibility and impact resistance of the cured material.

The cross-linking of acrylic emulsions is another area where this compound could find application. otsukac.co.jp In systems containing monomers with ketone functionalities, such as diacetone acrylamide (B121943) (DAAM), the hydrazide can react to form hydrazone cross-links as the emulsion dries, improving the mechanical properties and solvent resistance of the resulting film. researchgate.net

| Potential Cross-Linking Application | Reacting Functional Group | Resulting Linkage | Potential Benefit of Isopentyloxy Group |

| Epoxy Resins | Epoxide Ring | C-N Bond | Increased flexibility and impact resistance |

| Acrylic Emulsions | Ketone (e.g., from DAAM) | Hydrazone | Enhanced hydrophobicity and water resistance |

| Polyurethanes | Isocyanate | Urea-like linkage | Improved toughness and reduced yellowing |

Functional Polymer Synthesis:

Beyond cross-linking, this compound can serve as a monomer in the synthesis of functional polymers like polyamides and polyimides. ncl.res.in The hydrazide group can react with dicarboxylic acids or their derivatives to form polyhydrazides, which are a class of polyamides with unique properties. These polymers can exhibit high thermal stability and good mechanical strength. The incorporation of the flexible isopentyloxy side chains could improve the solubility and processability of these otherwise rigid polymers. ncl.res.in

Furthermore, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. rsc.org By analogy, polymers incorporating this compound units could be synthesized and subsequently modified. The hydrazide groups along the polymer backbone would serve as reactive sites for attaching various molecules, allowing for the fine-tuning of the polymer's properties for specific applications.

| Polymer Type | Co-monomer | Key Polymer Feature | Potential Role of this compound |

| Polyhydrazide (Polyamide) | Dicarboxylic Acid | High thermal stability | Introduce flexibility and improve solubility |

| Functionalized Acrylics | Acryloyl Chloride | Reactive backbone | Provide sites for post-polymerization modification |

Surface Modification and Bioconjugation Strategies

The reactivity of the hydrazide group also makes this compound a valuable tool for surface modification and bioconjugation. These techniques are crucial for creating advanced materials with tailored surface properties and for immobilizing biomolecules onto various substrates.

Surface Modification:

The functionalization of surfaces is essential for improving adhesion, biocompatibility, and other properties of materials. nih.govnih.gov this compound can be used to modify surfaces that have been pre-functionalized with aldehyde or ketone groups. The reaction forms a stable hydrazone bond, creating a covalent linkage between the molecule and the surface. nih.govthermofisher.com

This strategy could be applied to a wide range of materials, including nanoparticles, silicon wafers, and polymer films. The isopentyloxy group would impart a hydrophobic character to the modified surface, which could be advantageous for applications such as creating water-repellent coatings or for controlling the interaction of the material with its environment.

Bioconjugation Strategies:

Bioconjugation, the covalent attachment of biomolecules to other molecules or surfaces, is a cornerstone of modern biotechnology. uci.edu Hydrazide-aldehyde chemistry is a widely used method for bioconjugation due to its high specificity and the stability of the resulting hydrazone bond. nih.govthermofisher.cominterchim.fr

In a typical bioconjugation scheme involving this compound, a surface or another molecule would be functionalized with the hydrazide. A biomolecule, such as a protein or a carbohydrate, would be modified to introduce an aldehyde group. The two components would then be reacted together to form the desired conjugate. For instance, the carbohydrate moieties of glycoproteins can be oxidized to generate aldehydes, which can then be coupled to a hydrazide-functionalized surface. nih.gov This approach is used in the development of biosensors and other diagnostic devices. nih.gov

The presence of the isopentyloxy group in this compound could offer advantages in certain bioconjugation applications. For example, it could act as a spacer arm, reducing steric hindrance and improving the accessibility of the immobilized biomolecule.

| Application | Strategy | Key Reaction | Potential Advantage of this compound |

| Hydrophobic Coatings | Surface grafting on aldehyde-functionalized substrates | Hydrazone formation | Introduction of a hydrophobic isopentyloxy tail |

| Biosensor Development | Immobilization of glycoproteins on hydrazide-modified surfaces | Hydrazone formation with oxidized carbohydrates | Spacer effect to improve biomolecule accessibility |

| Nanoparticle Functionalization | Covalent attachment to aldehyde-modified nanoparticles | Hydrazone formation | Control of surface properties (e.g., hydrophobicity) |

Emerging Research Frontiers and Unresolved Questions for 4 Isopentyloxy Benzohydrazide

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug discovery. For 4-(Isopentyloxy)benzohydrazide, which may possess chiral centers upon further derivatization, the exploration of asymmetric synthesis is a critical and evolving research area.

Current research in asymmetric synthesis has provided powerful tools that could be adapted for chiral benzohydrazide (B10538) derivatives. nih.govacs.orgacs.orgresearchgate.net Methodologies such as organocatalysis and transition-metal catalysis are at the forefront of this endeavor.

Organocatalytic Approaches: Bifunctional organocatalysts, which contain both a Brønsted acid/base and a Lewis acid/base moiety, have shown significant promise in the enantioselective synthesis of complex molecules, including axially chiral benzamides. beilstein-journals.orgdoaj.org These catalysts operate by creating a well-organized chiral environment around the substrate, directing the approach of the reagent to one face of the molecule. For derivatives of this compound, a bifunctional organocatalyst could be employed to control the stereoselective addition to a prochiral center, affording a single enantiomer with high purity.

| Catalyst Type | Potential Application for this compound Derivatives | Anticipated Advantages |

| Bifunctional Amine-Thiourea | Asymmetric addition of nucleophiles to hydrazones derived from this compound. | High enantioselectivity, mild reaction conditions, metal-free. rsc.orgunibo.it |

| Chiral Phosphoric Acids | Enantioselective cyclization reactions to form chiral heterocyclic derivatives. | Broad substrate scope, high catalytic activity. |

| Proline and its Derivatives | Asymmetric aldol or Mannich reactions involving derivatives of the benzohydrazide. | Readily available, well-studied, can operate in "green" solvents. unibo.it |

Transition-Metal Catalysis: Nickel-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral cyclic hydrazines from N-acyl hydrazones with excellent enantioselectivity (up to >99% ee). nih.govacs.orgacs.orgresearchgate.net This methodology could be directly applicable to prochiral hydrazone derivatives of this compound, providing a robust route to enantiomerically enriched products. The choice of chiral ligand is crucial in these reactions, as it dictates the stereochemical outcome.

An unresolved question in this area is the identification of the optimal catalyst system for the specific scaffold of this compound. The electronic and steric properties of the isopentyloxy group may influence the efficiency and selectivity of existing catalytic systems, necessitating further screening and optimization.

Advanced Spectroscopic Characterization of Ligand-Target Interactions

Understanding how this compound interacts with its biological targets at a molecular level is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques are central to this effort, providing detailed information on binding affinity, stoichiometry, and the specific residues involved in the interaction. duke.eduspringernature.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.govnih.gov Chemical Shift Perturbation (CSP) mapping, also known as NMR titration, is a widely used method to identify the binding site of a small molecule on a protein. duke.edu In this experiment, the NMR spectrum of a ¹⁵N-labeled protein is monitored upon the addition of unlabeled this compound. Changes in the chemical shifts of specific amino acid residues pinpoint the location of the binding interface. duke.edu Furthermore, NMR can provide quantitative data on the dissociation constant (K D ), which is a measure of binding affinity. nih.gov

Fluorescence Spectroscopy: This technique is highly sensitive and can be used to study drug-protein binding. springernature.comlboro.ac.uk Changes in the intrinsic fluorescence of tryptophan residues in a target protein upon binding of this compound can be monitored to determine binding constants. Alternatively, if the compound itself is fluorescent or can be tagged with a fluorophore, changes in its fluorescence properties upon binding can be measured. springernature.com

Mass Spectrometry (MS): Native mass spectrometry allows for the study of intact protein-ligand complexes in the gas phase. nih.govrsc.orgnih.gov This technique can directly measure the stoichiometry of the complex and can be used to screen for binding against a library of potential targets. When coupled with techniques like hydrogen-deuterium exchange (HDX-MS), it can provide insights into conformational changes in the protein upon ligand binding. nih.govnih.gov

| Spectroscopic Technique | Information Gained | Key Advantages |

| NMR Titration (CSP) | Binding site mapping, Dissociation constant (K D ) | Atomic-level resolution in solution. duke.edunih.gov |

| Fluorescence Spectroscopy | Binding affinity (K D ), Stoichiometry | High sensitivity, can be used with small amounts of sample. springernature.comlboro.ac.uk |

| Native Mass Spectrometry | Stoichiometry, Binding affinity | Can analyze complex mixtures, provides direct mass measurement of the complex. nih.govrsc.org |

A key unresolved question is the dynamic nature of the interaction between this compound and its biological targets. While these techniques can provide a static picture of the binding event, understanding the kinetics and conformational dynamics of the complex remains a significant challenge.

Elucidation of Broader Biological Target Landscape through Proteomics Approaches

The biological effects of a small molecule are often the result of its interaction with multiple protein targets. Identifying this "target landscape" is crucial for understanding both its therapeutic potential and its potential for off-target effects. Chemical proteomics has emerged as a powerful set of tools for the unbiased identification of protein targets in a complex biological system. nih.govcreative-proteomics.combiognosys.com

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react covalently with the active sites of specific classes of enzymes. nih.govacs.orgnih.govacs.org The hydrazide functional group in this compound is particularly interesting in this context. Hydrazine-based probes have been developed to target enzymes with electrophilic cofactors or post-translational modifications, a largely underexplored area of the proteome. nih.govacs.orgupenn.edu A derivative of this compound could be synthesized with a reporter tag (e.g., an alkyne for click chemistry). This probe could then be used to covalently label its protein targets in a cellular lysate or even in living cells. The labeled proteins can then be identified using mass spectrometry.

Affinity-Based Proteomics: In this approach, a derivative of this compound is immobilized on a solid support, such as beads. This "bait" is then used to "fish" for its binding partners from a cell lysate. The proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry. nih.gov

These proteomic approaches can generate a list of potential protein targets. A significant challenge lies in validating these hits and distinguishing between specific, biologically relevant targets and non-specific binders. This often requires orthogonal validation methods and further biological studies.

Exploration of Self-Assembly and Supramolecular Chemistry

The benzohydrazide moiety is an excellent functional group for directing the self-assembly of molecules into well-ordered supramolecular structures. This is due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). The study of the supramolecular chemistry of this compound opens up possibilities for the design of novel materials with interesting properties.

The crystal structure of closely related molecules, such as 4-[(4-methylbenzyl)oxy]benzohydrazide, reveals the importance of N—H⋯O and N—H⋯N hydrogen bonds in forming extended supramolecular networks. In these structures, molecules are linked together to form ribbons or more complex periodic structures. The specific arrangement of the molecules in the crystal lattice is influenced by the nature and orientation of the substituents on the benzohydrazide core.

The isopentyloxy group of this compound, with its flexible alkyl chain, can also play a significant role in the packing of the molecules in the solid state, potentially leading to the formation of unique supramolecular architectures. Unresolved questions in this area include how to control the dimensionality of the self-assembled structures (e.g., to form 1D fibers, 2D sheets, or 3D networks) and how the supramolecular assembly influences the macroscopic properties of the material.

Integration into New Chemical Probe and Sensor Design

The benzohydrazide scaffold is a versatile platform for the design of chemical probes and sensors. The hydrazide group can be readily condensed with aldehydes or ketones to form hydrazones, which often exhibit interesting photophysical properties. This reactivity has been exploited to create fluorescent chemosensors for the detection of metal ions and other analytes. mdpi.com

Fluorescent Probes: A key strategy in probe design is to link the benzohydrazide moiety to a fluorophore. The binding of an analyte to the hydrazone can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. This can occur through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.com Derivatives of this compound could be designed as "turn-on" fluorescent probes, where the fluorescence is quenched in the free probe but is enhanced upon binding to the target analyte.

Applications in Bioimaging: Fluorescent probes based on the this compound scaffold could be used for imaging in biological systems. For example, a probe could be designed to selectively detect a specific metal ion or reactive oxygen species within a cell, providing valuable information about cellular processes.

The primary unresolved question in this field is the rational design of probes with high selectivity and sensitivity for specific analytes of biological interest. Furthermore, developing probes that are suitable for use in complex biological environments, such as living cells and tissues, remains a significant challenge.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Isopentyloxy)benzohydrazide, and how is purity ensured?

Answer: The synthesis of this compound typically involves condensation reactions. While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous methods for benzohydrazide derivatives (e.g., 4-(Dimethylamino)benzohydrazide) include:

- Recrystallization : Purification via hot ethanol (95%) to yield colorless crystals, as demonstrated for structurally similar hydrazides .

- Characterization : Confirmation of purity via X-ray diffraction (XRD), NMR, and IR spectroscopy. For example, XRD analysis (Bruker APEXII CCD diffractometer) with λ = 0.72 Å (CuKα radiation) ensures structural integrity .

Key Parameters for Synthesis:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Solvent | 95% ethanol | |

| Diffractometer | Bruker APEXII CCD | |

| Absorption correction | Multi-scan (AXScale) |

Q. How is the crystal structure of this compound characterized using X-ray diffraction?

Answer: X-ray crystallography reveals:

-

Crystal System : Monoclinic (C2/c space group), analogous to 4-(Dimethylamino)benzohydrazide .

-

Unit Cell Parameters :

Parameter Value (Å/°) Reference a 24.7018 (6) b 6.3093 (1) c 13.2103 (3) β 118.0496 (8) -

Hydrogen Bonding : Infinite chains along [001] via N–H⋯O/N interactions, forming R2<sup>2</sup>(6) and R2<sup>2</sup>(10) motifs .

Advanced Research Questions

Q. What are the dominant intermolecular interactions in the crystal lattice of this compound, and how do they contribute to lattice stability?

Answer: The lattice stability arises from:

- Hydrogen Bonds : N–H⋯O (R2<sup>2</sup>(10)) and N–H⋯N (R2<sup>2</sup>(6)) interactions, contributing ~50% to lattice energy .

- Dispersion Forces : Account for 44.2 kJ mol<sup>−1</sup> in non-hydrogen-bonded regions .

- C–H⋯π Interactions : Short contacts (e.g., C6–H6⋯O1: 3.411 Å) enhance packing .

Lattice Energy Breakdown (DFT/B3LYP-6-31G(d,p)):

| Component | Energy (kJ mol<sup>−1</sup>) | Reference |

|---|---|---|

| Eele | 165.3 | |

| Edis | 173.9 | |

| Erep | 234.1 |

Q. How do computational methods like DFT elucidate the electronic structure and lattice energy contributions of this compound?

Answer: DFT calculations (B3LYP/6-31G(d,p)) provide:

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., hydrazide groups) critical for hydrogen bonding .

- Lattice Energy Partitioning : Quantify contributions from electrostatic (Eele), polarization (Epol), and dispersion (Edis) forces .

- Interaction Energy Frameworks : Visualize dominant interactions (e.g., chains along [001]) using Crystal Explorer 17.5 .

Q. Example Application :

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, and what structural features correlate with efficacy?

Answer:

Q. Key Findings for Analogues :

| Derivative | Activity (MIC/IC50) | Reference |

|---|---|---|

| 2-Bromo-N'-(4-cyanobenzylidene) | MIC = 62.5 µM (antimycobacterial) | |

| 3,4-Dichloro-N'-(hydrazone) | 93% nematode inhibition |

Q. How can researchers resolve contradictions between experimental and computational data for benzohydrazide derivatives?

Answer:

- Validation via Multi-Method Approaches : Cross-check XRD lattice parameters with DFT-optimized geometries .

- Error Analysis in DFT : Assess basis set limitations (e.g., 6-31G(d,p) vs. larger sets) and dispersion corrections .

- Thermal Motion Refinement : Use anisotropic displacement parameters (ADPs) to resolve discrepancies in hydrogen bonding distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。